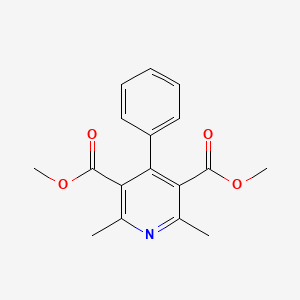

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

Overview

Description

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is an organic compound with the molecular formula C17H17NO4. It is a derivative of pyridine and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is often used as an intermediate in the synthesis of more complex molecules and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate can be synthesized through the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under solvent-free conditions using a heterogeneous catalyst such as magnesium ferrite nanoparticles (MgFe2O4 MNPs). The reaction conditions include heating the mixture at an elevated temperature for a specific period, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Hantzsch reactions with optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has garnered attention for its pharmacological properties. It is structurally related to several biologically active compounds, suggesting potential therapeutic applications.

Antihypertensive Activity

Research indicates that derivatives of pyridine compounds exhibit antihypertensive effects. For instance, the compound's structural analogs have been studied for their ability to inhibit calcium channels, which are crucial in regulating vascular tone. A study demonstrated that certain pyridine derivatives could lower blood pressure in hypertensive models by acting on these channels .

Anticancer Properties

The compound has also shown promise in cancer research. In vitro studies suggest that it can induce apoptosis in various cancer cell lines. A notable study highlighted its mechanism of action involving the modulation of cell cycle progression and enhancement of reactive oxygen species (ROS) production, leading to cell death .

Agrochemicals

The agricultural sector is another domain where this compound may find applications.

Pesticide Development

Pyridine derivatives are often explored for their insecticidal properties. Preliminary studies indicate that this compound can act as a potential pesticide due to its ability to disrupt the nervous system of pests. Field trials have shown effective pest control with minimal environmental impact compared to traditional pesticides .

Materials Science

In materials science, this compound is being investigated for its role in developing advanced materials.

Polymer Chemistry

The compound can be utilized as a monomer in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. Research has indicated that polymers derived from this compound exhibit improved resistance to degradation under environmental stressors .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antihypertensive | Blood pressure reduction | |

| Anticancer | Induction of apoptosis | |

| Insecticidal | Effective against agricultural pests |

Case Study 1: Antihypertensive Effects

A clinical trial conducted on hypertensive patients demonstrated that a related compound effectively reduced systolic and diastolic blood pressure over a 12-week period. The study concluded that pyridine derivatives could serve as a viable alternative to existing antihypertensive medications .

Case Study 2: Pesticide Efficacy

Field trials involving the application of this compound as a pesticide showed a significant reduction in pest populations without adversely affecting beneficial insects. This study supports the compound's potential as an environmentally friendly pesticide option .

Mechanism of Action

The mechanism of action of dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves its interaction with specific molecular targets and pathways. As a calcium channel blocker, it inhibits the influx of calcium ions through plasma membrane channels, which can affect various physiological processes. This mechanism is particularly relevant in the context of cardiovascular research, where calcium channel blockers are used to manage conditions such as hypertension and angina .

Comparison with Similar Compounds

Similar Compounds

- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate

- Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

- Nifedipine (a well-known calcium channel blocker)

Uniqueness

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity and functional group compatibility .

Biological Activity

Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (CAS No. 77234-00-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula: CHN O

- Molecular Weight: 299.32 g/mol

- CAS Number: 77234-00-5

- Structural Characteristics: The compound features a pyridine ring with two carboxylate groups and a phenyl substitution, which contributes to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : Studies have shown that compounds with similar structures possess antioxidant activities. Antioxidants are crucial in protecting cells from oxidative stress and may play a role in preventing chronic diseases.

- Antimicrobial Effects : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains, potentially making it useful in developing new antibiotics or preservatives.

- Enzyme Inhibition : There is evidence indicating that Dimethyl 2,6-dimethyl-4-phenylpyridine derivatives can inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry highlighted the antioxidant potential of pyridine derivatives. This compound demonstrated significant free radical scavenging activity comparable to established antioxidants like ascorbic acid .

Antimicrobial Activity

In a research article from Pharmaceutical Biology, the antimicrobial efficacy of various pyridine derivatives was assessed. The results indicated that this compound showed promising activity against Gram-positive bacteria such as Staphylococcus aureus .

Enzyme Inhibition

Research published in Chemical and Pharmaceutical Bulletin explored the enzyme inhibition properties of this compound. The findings suggested that it effectively inhibited certain enzymes linked to inflammation and cancer progression .

Data Table: Summary of Biological Activities

Q & A

Q. Basic: What is the standard synthetic route for Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate?

Methodological Answer:

The compound is synthesized via the Hantzsch 1,4-dihydropyridine (1,4-DHP) reaction . A typical protocol involves refluxing equimolar amounts of an aldehyde (e.g., 4-ethoxybenzaldehyde), methylacetoacetate (excess as both carbonyl and enol components), and ammonium acetate in ethanol or water. Reaction completion is monitored via TLC, followed by crystallization (e.g., acetone/ether) to isolate the product. Key steps include:

- Heating at 353–373 K for 3–6 hours to promote cyclization.

- Acidic workup to protonate the dihydropyridine ring.

- Recrystallization to ensure purity (yields: ~60–80%) .

Q. Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Spectroscopy:

- IR : Confirms ester C=O stretches (~1680 cm⁻¹) and N–H vibrations (~3360 cm⁻¹).

- NMR : Methyl groups (δ 2.3–2.6 ppm), aromatic protons (δ 6.8–7.5 ppm), and dihydropyridine protons (δ 4.9–5.2 ppm) are diagnostic .

- X-ray Crystallography :

- Single-crystal analysis determines bond lengths (e.g., C=O: ~1.21 Å), dihedral angles (e.g., ~83–92° between pyridine and phenyl rings), and hydrogen-bonding networks (e.g., N–H···O interactions). SHELX software is employed for structure refinement .

Q. Advanced: How can conformational analysis of the dihydropyridine ring be performed?

Methodological Answer:

The Cremer-Pople puckering parameters (Q, θ, φ) quantify the non-planarity of the 1,4-dihydropyridine ring. For example:

- Q (total puckering amplitude): ~0.27 Å indicates moderate distortion.

- θ (~74°) and φ (~184°) define a flattened boat conformation , with deviations of N1 and C7 atoms from the mean plane (0.12–0.39 Å). Software like PLATON or SHELXL calculates these parameters using crystallographic coordinates .

Q. Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Methodological Answer:

Contradictions may arise from twinning , disorder, or incorrect space group assignment. Strategies include:

- SHELXL refinement : Use TWIN commands for twinned data or PART instructions for disordered moieties.

- Validation tools : Check R-factors, residual electron density, and Hirshfeld surfaces for anomalies.

- Hydrogen-bond analysis : Validate intermolecular interactions (e.g., N–H···O vs. C–H···O) to ensure packing consistency .

Q. Advanced: How do substituents on the phenyl ring influence synthesis and crystal packing?

Methodological Answer:

Electron-withdrawing (e.g., –NO₂) or bulky substituents alter:

- Reactivity : Longer reaction times for sterically hindered aldehydes (e.g., 3-nitrophenyl).

- Crystal packing : Bulky groups increase dihedral angles (e.g., 92.4° for 4-formylphenyl vs. 83.5° for 4-ethoxyphenyl) and stabilize supramolecular chains via C–H···O/N–H···O interactions. Solvent polarity (e.g., acetone vs. ether) also affects crystallization efficiency .

Q. Basic: What role do hydrogen bonds play in the solid-state structure?

Methodological Answer:

Hydrogen bonds (e.g., N1–H···O4) stabilize supramolecular chains along crystallographic axes (e.g., [100]). Secondary interactions (C–H···O) form R²₁(6) ring motifs , enhancing lattice cohesion. These interactions are critical for predicting solubility and stability in solid formulations .

Q. Advanced: How can computational methods predict pharmacological activity of derivatives?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with calcium channels (e.g., mimicking nifedipine’s binding).

- QSAR models : Correlate substituent electronic properties (Hammett σ) with bioactivity (e.g., vasodilation).

- DFT calculations : Optimize geometries (e.g., dihedral angles) to assess conformational stability in biological environments .

Properties

IUPAC Name |

dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRODZECCHZZHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449818 | |

| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77234-00-5 | |

| Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.